![molecular formula C17H28ClNO B5218237 N-butyl-5-(4-chloro-3,5-dimethylphenoxy)-1-pentanamine](/img/structure/B5218237.png)
N-butyl-5-(4-chloro-3,5-dimethylphenoxy)-1-pentanamine
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Overview
Description
N-butyl-5-(4-chloro-3,5-dimethylphenoxy)-1-pentanamine, commonly known as Bupivacaine, is a long-acting local anesthetic drug that is widely used in various medical procedures. It was first synthesized in the 1950s and has since become an essential component in pain management and surgical procedures.
Mechanism of Action
Bupivacaine works by blocking sodium channels in nerve fibers, preventing the transmission of nerve impulses. This results in a loss of sensation in the affected area, allowing for pain relief and anesthesia.
Biochemical and Physiological Effects:
Bupivacaine has been shown to have both local and systemic effects. Local effects include the loss of sensation in the affected area, as well as muscle weakness and paralysis. Systemic effects include the potential for cardiovascular and central nervous system toxicity, which can be life-threatening if not managed appropriately.
Advantages and Limitations for Lab Experiments
Bupivacaine has several advantages for use in lab experiments, including its long-acting nature and ability to provide reliable anesthesia. However, its potential for toxicity and the need for careful dosing and monitoring make it a challenging drug to work with.
Future Directions
Future research on bupivacaine may focus on developing new formulations and delivery methods to improve its efficacy and safety. Additionally, further studies may investigate the potential for bupivacaine to be used in the treatment of chronic pain and other medical conditions.
Synthesis Methods
Bupivacaine is synthesized by reacting 4-chloro-3,5-dimethylphenol with 1-bromo-n-butane to form 5-(4-chloro-3,5-dimethylphenoxy)-1-pentanone. This intermediate is then reacted with methylamine to form N-methyl-5-(4-chloro-3,5-dimethylphenoxy)-1-pentanamine, which is then reacted with butylamine to form N-butyl-5-(4-chloro-3,5-dimethylphenoxy)-1-pentanamine.
Scientific Research Applications
Bupivacaine has been extensively studied for its use in pain management and surgical procedures. It is commonly used in epidural and spinal anesthesia for labor and delivery, as well as in regional anesthesia for surgical procedures. Bupivacaine has also been studied for its use in postoperative pain management, including in the treatment of chronic pain.
properties
IUPAC Name |
N-butyl-5-(4-chloro-3,5-dimethylphenoxy)pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28ClNO/c1-4-5-9-19-10-7-6-8-11-20-16-12-14(2)17(18)15(3)13-16/h12-13,19H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKXTOSEQIGIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC(=C(C(=C1)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-(4-chloro-3,5-dimethylphenoxy)pentan-1-amine |
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